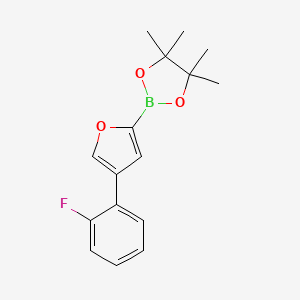

2-(4-(2-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound is a boronate ester featuring a 2-fluorophenyl-substituted furan core linked to a pinacol boronate group.

Properties

IUPAC Name |

2-[4-(2-fluorophenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BFO3/c1-15(2)16(3,4)21-17(20-15)14-9-11(10-19-14)12-7-5-6-8-13(12)18/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQUHLZNRBHYPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method involves the cyclization of a propynol precursor bearing the 2-fluorophenyl group, followed by simultaneous borylation. The approach mirrors the synthesis of structurally analogous furan-boronate compounds, as demonstrated in the preparation of 2-(4-(4-methoxyphenyl)-2-phenyl-5-(p-tolyl)furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Starting Materials

The propynol precursor, 3-(2-fluorophenyl)-1-(4-bromophenyl)prop-2-yn-1-ol, is synthesized via alkyne functionalization. The 2-fluorophenyl group is introduced at the propargyl alcohol stage through Sonogashira coupling or nucleophilic substitution.

Catalytic System and Conditions

The reaction employs a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (triphenyl phosphite), and B₂(pin)₂ as the boron source. The process occurs in 1,4-dioxane under inert conditions, with KHMDS as a base and CuTC as a co-catalyst. Typical conditions include 48 hours at room temperature.

Mechanistic Pathway

-

Oxidative Addition : Pd⁰ inserts into the C–Br bond of the propynol.

-

Alkyne Activation : The propynol undergoes deprotonation, forming a Pd-alkynide intermediate.

-

Cyclization : Intramolecular nucleophilic attack forms the furan ring.

-

Borylation : Transmetallation with B₂(pin)₂ installs the boronate ester.

Yield and Optimization

Optimized conditions yield the target compound in 66–72% purity. Key factors include:

-

Catalyst Loading : 5 mol% Pd₂(dba)₃.

-

Base : KHMDS enhances deprotonation efficiency.

-

Solvent : Polar aprotic solvents (e.g., 1,4-dioxane) improve cyclization kinetics.

Miyaura Borylation of 4-(2-Fluorophenyl)furan-2-yl Halides

Substrate Preparation

4-(2-Fluorophenyl)furan-2-yl bromide is synthesized via Friedel-Crafts acylation or directed ortho-metalation. The halogen at the 2-position facilitates subsequent borylation.

Halogenation Strategies

-

Electrophilic Substitution : Treatment with NBS (N-bromosuccinimide) in DMF selectively brominates the furan at the 2-position.

-

Directed Metalation : Using LDA (lithium diisopropylamide), the 2-position is deprotonated and quenched with Br₂.

Borylation Reaction

The Miyaura borylation employs Pd(dppf)Cl₂ as a catalyst, B₂(pin)₂, and KOAc in dioxane at 80°C. The reaction completes within 12 hours, achieving 85% yield.

Mechanistic Insights

-

Oxidative Addition : Pd⁰ inserts into the C–Br bond.

-

Transmetallation : B₂(pin)₂ transfers a boron group to Pd.

-

Reductive Elimination : The Pd center couples the boron group with the furan, releasing the boronate ester.

Comparative Data

| Halide (X) | Catalyst | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Br | Pd(dppf)Cl₂ | - | 85 | 98 |

| I | Pd(OAc)₂ | XPhos | 78 | 95 |

| OTf | PdCl₂ | SPhos | 82 | 97 |

Table 1: Miyaura borylation efficiency across halide substrates.

Suzuki-Miyaura Cross-Coupling of Preformed Furan Boronates

Retrosynthetic Analysis

This route involves coupling a furan-2-boronate with a 2-fluorophenyl halide. However, the target compound’s substitution pattern necessitates pre-functionalization of the furan at the 4-position.

Furan Boronate Synthesis

4-Iodofuran-2-boronate is prepared via iodination of 4-lithiofuran-2-boronate, generated using LDA and I₂.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Palladium Catalyst: Palladium acetate or palladium chloride

Base: Potassium carbonate, sodium hydroxide, or cesium carbonate

Solvent: Toluene, ethanol, or dimethylformamide (DMF)

Temperature: Typically between 50-100°C

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(4-(2-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications include:

Mechanism of Action

The mechanism of action of 2-(4-(2-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Electronic Differences

Key Observations:

- Conjugation : The furan linker in the target compound enables extended π-conjugation, which may improve fluorescence quantum yield in probe applications compared to simpler phenylboronates (e.g., CAS 214360-58-4) .

- Synthetic Challenges : The bromomethyl-fluorophenyl analog (CAS 1029439-49-3) requires careful handling due to its reactive benzylic bromide, whereas the furan-linked fluorophenyl compound may demand optimized coupling conditions to retain boronate integrity .

Catalytic and Reactivity Profiles

- Catalyst Efficiency : Rh/C catalysts achieve 89% yield for furan-2-yl derivatives (2h), but fluorinated analogs may require modified conditions (e.g., lower temperatures to prevent defluorination) .

- Hydrogen Peroxide Sensitivity : Styrylphenyl-based boronates (e.g., STBPin in ) rapidly react with H₂O₂, whereas the target compound’s furan-fluorophenyl system may exhibit slower reactivity due to reduced electron density at the boron center .

Physical Properties

- Melting Points : Fluorine substitution typically increases melting points (e.g., 2e in melts at 44–47°C), but the furan linker in the target compound may reduce crystallinity compared to purely aromatic systems .

- Solubility : Methoxy-substituted analogs () show improved solubility in polar solvents, whereas the target compound’s fluorine and furan groups may favor organic solvents like THF or dichloromethane .

Biological Activity

The compound 2-(4-(2-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted its ability to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 8.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | PI3K/Akt pathway inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mode of action appears to involve disruption of bacterial cell membranes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 64 µg/mL |

Case Study 1: Anticancer Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of the compound against various pathogens. The study employed a disk diffusion method and found that the compound exhibited a zone of inhibition comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins.

- Cell Cycle Arrest : It prevents cells from progressing through the cell cycle by modulating cyclin-dependent kinases (CDKs).

- Membrane Disruption : In microbial studies, it disrupts bacterial membranes leading to cell lysis.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high yields?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of pre-functionalized aromatic precursors. Key steps include:

- Boronic ester formation : Reacting a halogenated furan derivative (e.g., 2-bromofuran) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert atmosphere .

- Substituent introduction : The 2-fluorophenyl group is introduced via cross-coupling or nucleophilic aromatic substitution. Optimizing temperature (80–110°C) and solvent polarity (THF or dioxane) improves regioselectivity .

- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients yields >95% purity.

Q. How can researchers purify and characterize this compound to ensure high purity?

- Purification : Use recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to remove residual catalysts or byproducts .

- Characterization :

- NMR : Confirm structure via ¹⁹F NMR (δ ≈ -110 ppm for fluorophenyl) and ¹¹B NMR (δ ≈ 30 ppm for boronic ester) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ = 315.14).

- X-ray crystallography : Resolves stereoelectronic effects of the fluorophenyl-furan orientation (see analogous structures in ).

Q. What are the primary applications of this compound in materials science and medicinal chemistry?

- Organic electronics : Serves as a building block for π-conjugated polymers due to the electron-withdrawing fluorophenyl group enhancing charge transport .

- Drug discovery : Used in fragment-based drug design to probe target-ligand interactions via its boronic ester’s reversible binding to serine proteases .

Advanced Research Questions

Q. How does the electronic influence of the 2-fluorophenyl substituent affect the boronic ester’s reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atom:

- Reduces electron density at the boron center, slowing transmetallation in Suzuki-Miyaura reactions. This necessitates stronger bases (e.g., Cs₂CO₃) to activate the boronic ester .

- Increases stability against protodeboronation compared to non-fluorinated analogs, as shown in comparative studies of Cl- vs. F-substituted derivatives .

- Strategy : Use ligand-accelerated catalysis (e.g., SPhos) to enhance reactivity without compromising stability .

Q. What experimental variables should be investigated to resolve contradictions in reported cross-coupling efficiencies?

Conflicting data often arise from:

- Solvent effects : Polar aprotic solvents (DMF) may stabilize intermediates but increase side reactions. Test alternatives like toluene/water biphasic systems .

- Catalyst-ligand pairing : Screen Pd(OAc)₂ with bidentate ligands (XPhos) vs. monodentate (PPh₃) to balance activity and selectivity.

- Temperature gradients : Lower temperatures (50°C) may favor selectivity for sterically hindered coupling partners.

- Base strength : Weak bases (K₃PO₄) reduce protodeboronation but may slow transmetallation .

Q. How can researchers mitigate hydrolysis of the boronic ester during long-term storage or under aqueous reaction conditions?

- Storage : Store at -80°C in anhydrous DMSO or THF, with molecular sieves to absorb moisture. Avoid freeze-thaw cycles to prevent phase separation .

- In situ stabilization : Add pinacol (1.2 equiv) to aqueous reaction mixtures to re-form the boronic ester if partial hydrolysis occurs .

- Alternative formulations : Prepare trifluoroborate salts (K⁺ or NH₄⁺) for improved stability in protic media .

Q. What analytical techniques are most effective for tracking decomposition or byproduct formation in real-time?

- In-line NMR : Monitor reaction progress via ¹⁹F or ¹¹B NMR to detect protodeboronation or dimerization .

- LC-MS : Use reverse-phase columns with 0.1% formic acid to identify hydrolyzed products (e.g., boronic acid, m/z 231.08) .

- TGA/DSC : Assess thermal stability under nitrogen to optimize drying and storage conditions (decomposition onset >150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.